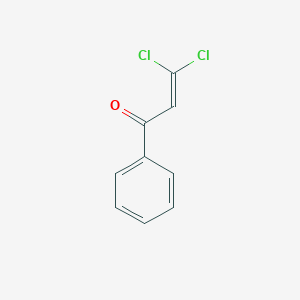

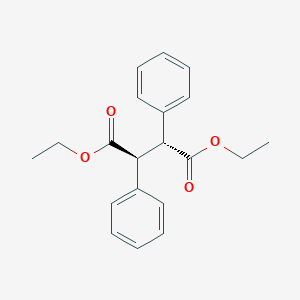

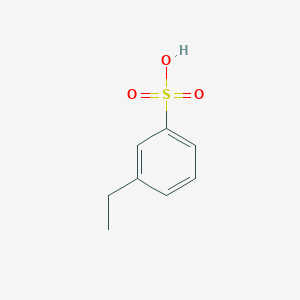

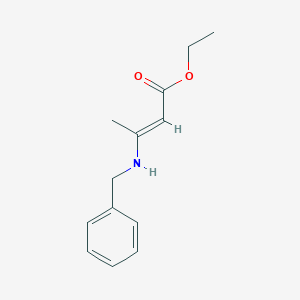

3-Benzylamino-but-2-enoic acid ethyl ester

Descripción general

Descripción

"3-Benzylamino-but-2-enoic acid ethyl ester" is a chemical compound of interest in various research areas. Its synthesis, structure, and properties have been studied extensively, offering insights into its potential applications.

Synthesis Analysis

Synthesis Process : The synthesis of similar compounds often involves Grignard reactions, Wittig reactions, and esterification. For instance, Das and Kabalka (2008) described the synthesis of a related compound using these techniques, achieving an 87% yield (Das & Kabalka, 2008).

Condensation Reactions : Kudyakova et al. (2009) reported on the condensation of ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates with 2-aminobenzoic acid, which is relevant to the synthesis pathways of similar compounds (Kudyakova et al., 2009).

Molecular Structure Analysis

- Spectroscopic Analysis : Spectroscopic methods, such as IR spectroscopy, are crucial for structural analysis. For example, Golankiewicz et al. (1985) used spectroscopic means and X-ray crystallography for analyzing related structures (Golankiewicz et al., 1985).

Chemical Reactions and Properties

Reactivity with Other Compounds : The compound's reactivity, such as its behavior in esterification reactions, has been studied by researchers like Tummatorn et al. (2007), providing insights into its chemical behavior (Tummatorn et al., 2007).

Formation of Complexes : The ability to form complexes with metals, as seen in similar compounds, could be relevant (Kudyakova et al., 2009).

Physical Properties Analysis

- Crystallographic Studies : X-ray crystallography is a key tool for understanding the physical properties of compounds, as demonstrated by Golankiewicz et al. (1985) (Golankiewicz et al., 1985).

Chemical Properties Analysis

- Esterification and Catalysis : The compound's behavior in esterification reactions, and its interaction with catalysts, has been a subject of study (Tummatorn et al., 2007).

Aplicaciones Científicas De Investigación

Synthesis of Specific Compounds : The compound has been used in the synthesis of 1-Carbethoxy-2-Methyl-4-Piperidone, a process involving esterification, Michael addition, Dieckmann condensation, hydrolysis, and decarboxylation. This method is noted for its high yield and simple work-up (Zhang Wen-qin, 2009).

Chemoenzymatic Reaction Sequences : It has been used in the development of a continuously operating process for the enantioselective synthesis of β-Amino acid ester, combining thermal aza-Michael addition and lipase-catalyzed kinetic resolution. This method represents an efficient way to produce chiral amino acid esters from inexpensive substrates (Simon Strompen et al., 2013).

Polymerization Processes : Involved in the polycondensation of m-(octylamino)benzoic acid esters, enabling the synthesis of well-defined condensation polymers. This process is significant for its ability to create polymers with low polydispersity (Ryuji Sugi et al., 2005).

Formation of Aminothiazoles : Reacts with certain compounds to form 2-alkyl(aryl)-5-aminothiazole-4-carboxylic acid ethyl esters, useful in the synthesis of various chemical structures (Boźenna Golankiewicz et al., 1985).

Peptide Inhibitors : Utilized in the preparation of peptidyl 2,2-difluoro-3-aminopropionate, a potential proteinase inhibitor (M. Angelastro et al., 1992).

Amide Coupling : Involved in the study of active ester intermediates during HOBt/EDC amide coupling. This research is significant for understanding the chemical behavior of ester intermediates in peptide synthesis (K. Mahmoud et al., 2005).

Propiedades

IUPAC Name |

ethyl (E)-3-(benzylamino)but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-3-16-13(15)9-11(2)14-10-12-7-5-4-6-8-12/h4-9,14H,3,10H2,1-2H3/b11-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPJUWHLVMMSQO-PKNBQFBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(benzylamino)but-2-enoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.